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Compound of Interest

Compound Name:
1-(Azepan-3-yl)methanamine;

oxalic acid

CAS No.: 1803594-24-2

Cat. No.: B1382380 Get Quote

Executive Summary: The Azepane Scaffold in
Medicinal Chemistry
The azepane (hexamethyleneimine) ring—a seven-membered saturated nitrogen heterocycle

—represents a "privileged scaffold" in modern drug discovery.[1] Unlike its six-membered

counterpart (piperidine), the azepane ring possesses unique conformational flexibility, existing

predominantly in twist-chair or twist-boat conformations. This flexibility allows azepane-

containing ligands to adopt induced-fit geometries within protein binding pockets, often

accessing hydrophobic sub-domains that are sterically restricted to rigid rings.

This guide analyzes the pharmacological utility of the azepane core, focusing on its role in

kinase inhibition, G-protein coupled receptor (GPCR) modulation, and metabolic regulation. It

provides actionable SAR (Structure-Activity Relationship) insights and validated experimental

protocols for evaluating these compounds.

Structural Pharmacology & Mechanisms of Action
Kinase Inhibition: The Balanol Paradigm
The fungal metabolite (-)-Balanol is the archetypal azepane-based kinase inhibitor. It exhibits

potent inhibitory activity against Serine/Threonine kinases, particularly Protein Kinase C (PKC)

and Protein Kinase A (PKA), with
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values in the low nanomolar range (approx. 4 nM).[2]

Mechanism: Balanol acts as an ATP-competitive inhibitor.[3][4][5][6][7]

Role of Azepane: The hexahydroazepine ring mimics the ribose moiety of ATP. The

conformational adaptability of the 7-membered ring allows the attached benzophenone and

hydroxy-benzamido groups to orient precisely into the adenine-binding pocket and the

phosphate-binding region, respectively.

Critical Interactions:

N-1 Amide: Forms hydrogen bonds with the hinge region of the kinase.

Azepane Hydroxyls: Mimic the ribose hydroxyls, engaging in H-bonding with conserved

aspartate residues.

GPCR Modulation: Histamine and CNS Targets
In GPCR ligands, the azepane ring often serves as a flexible linker or a bulk-tolerance element.

Azelastine (Histamine H1 Antagonist): The azepane ring is N-methylated and substituted at

the C-4 position. The ring's volume prevents the receptor from shifting to its active

conformation (inverse agonism).

CNS Agents: Azepane derivatives have shown high affinity for the Dopamine Transporter

(DAT) and Sigma-1 receptors. The 7-membered ring provides a distinct lipophilic profile

compared to piperidines, often improving blood-brain barrier (BBB) permeability.

Metabolic Regulation: Sulfonylureas
Tolazamide: A sulfonylurea used for Type 2 Diabetes. Here, the azepane ring acts as a

hydrophobic tail that binds to the SUR1 subunit of the

channel. The steric bulk of the 7-membered ring (compared to the propyl or butyl chains of
other sulfonylureas) influences the dissociation rate, thereby modulating the duration of
insulin secretion.

Structure-Activity Relationships (SAR)[8]
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The biological activity of azepane derivatives is governed heavily by substitution patterns.

Visualization: Azepane SAR Map
The following diagram illustrates the critical substitution points on the azepane scaffold for

maximizing biological activity.
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Caption: SAR map highlighting key functionalization vectors on the azepane scaffold. N-1

controls solubility and primary binding; C-3/C-4 govern stereochemical selectivity.

Quantitative Activity Data
The table below summarizes the potency of key azepane-containing compounds against their

primary targets.
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Compound
Therapeutic
Class

Primary Target

Activity Metric
(

/

)

Reference

(-)-Balanol Kinase Inhibitor
PKC (

)
nM [1]

Azelastine Antihistamine H1 Receptor nM [2]

Tolazamide Antidiabetic
SUR1 (

)
M [3]

SQ 29,852 ACE Inhibitor

Angiotensin

Conv.[8][9]

Enzyme
nM [4]

Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence
Polarization)
Objective: To determine the

of a novel azepane derivative against Protein Kinase C (PKC) using a competitive
displacement assay.

Principle: This assay measures the ability of the azepane compound to displace a fluorescently

labeled ATP-competitive tracer from the kinase active site.

Materials:

Recombinant PKC isozyme (e.g., PKC

).

Fluorescent Tracer (e.g., Staurosporine-Red).
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Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

, 0.01% Triton X-100, 1 mM DTT.

Black 384-well low-volume microplates.

Step-by-Step Workflow:

Compound Preparation:

Dissolve azepane derivatives in 100% DMSO to a stock concentration of 10 mM.

Prepare a 10-point serial dilution (1:3) in DMSO.

Transfer 100 nL of compound solution to the 384-well plate using an acoustic dispenser

(e.g., Echo).

Enzyme Addition:

Dilute PKC enzyme in Assay Buffer to 2x the final concentration (typically 2-5 nM).

Dispense 5

L of enzyme solution into each well.

Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme

equilibration.

Tracer Addition:

Dilute Fluorescent Tracer in Assay Buffer to 2x final concentration (typically 10-20 nM,

near its

).

Dispense 5

L of tracer solution into each well.

Final well volume: 10
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L. Final DMSO concentration: 1%.

Readout:

Incubate for 60 minutes at RT in the dark.

Measure Fluorescence Polarization (FP) on a multimode plate reader (Ex/Em specific to

tracer).

Data Analysis:

Calculate mP (milli-Polarization) values.

Fit data to a 4-parameter logistic equation:

Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Staurosporine)

within 3-fold of historical mean.

Visualization: Assay Logic Flow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1382380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quality Control

Compound Library
(Azepane Derivatives)

Serial Dilution
(DMSO)

Acoustic Dispensing
(100 nL)

Add PKC Enzyme
(15 min Pre-incubation)

Add Fluorescent Tracer
(ATP-Site Competitor)

Measure Fluorescence
Polarization (mP)

Calculate IC50
(4-Parameter Fit)

Z' > 0.5 Ref Inhibitor Check

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1382380?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1382380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for High-Throughput Screening (HTS) of azepane kinase inhibitors using

Fluorescence Polarization.

Future Perspectives: Macrocycles and PROTACs
The azepane ring is increasingly utilized as a "turn-inducing" element in macrocyclic drugs. Its

ability to introduce a specific constraint (the "azepane twist") makes it valuable for stapling

peptides or creating macrocyclic kinase inhibitors that overcome resistance mutations.

Furthermore, azepane-based linkers are being explored in PROTACs (Proteolysis Targeting

Chimeras) to optimize the spatial orientation between the E3 ligase and the target protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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